4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-13-6-5-12(7-14(13)19)15-9-24-17(21-15)22-16(23)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKFWSMLNMWQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Hantzsch Thiazole Synthesis Route
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring. This pathway involves two primary stages:
Formation of 4-(3,4-Dichlorophenyl)Thiazol-2-Amine
The thiazole core is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For this compound, 3,4-dichlorophenylacetone is brominated to yield 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, which reacts with thiourea in ethanol under reflux (78–82°C, 8–12 hours). The intermediate 4-(3,4-dichlorophenyl)thiazol-2-amine is isolated in 65–72% yield after recrystallization from ethanol.
Table 1: Reaction Conditions for Thiazole Core Synthesis
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea + Bromoketone | Ethanol | 78–82 | 8–12 | 65–72 |
Amide Coupling with 4-Cyanobenzoic Acid
The benzamide moiety is introduced via carbodiimide-mediated coupling. 4-Cyanobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The thiazol-2-amine intermediate is added dropwise, and the reaction proceeds at room temperature for 18–24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final product in 58–64% yield.
Table 2: Coupling Reaction Parameters
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 18–24 | 58–64 |
Cyclization via Hydrazine-Mediated Annulation
An alternative route leverages hydrazine hydrate to facilitate cyclization. Starting from methyl 3-(3,4-dichlorophenyl)-2-cyanoacrylate, the substrate is treated with thiosemicarbazide in ethanol under reflux (80°C, 6 hours). The resulting thiosemicarbazone undergoes acid-catalyzed cyclization (HCl, 60°C, 4 hours) to form the thiazole ring. Subsequent amidation with 4-cyanobenzoyl chloride in tetrahydrofuran (THF) yields the target compound in 70–75% overall yield.
Table 3: Hydrazine-Mediated Cyclization Conditions
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiosemicarbazone formation | Thiosemicarbazide | Ethanol | 80 | 6 | 85–90 |
| Cyclization | HCl | Ethanol | 60 | 4 | 78–82 |
| Amidation | 4-Cyanobenzoyl chloride | THF | 25 | 12 | 88–92 |
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates in coupling steps but may necessitate higher purification efforts. Catalytic additives like 4-dimethylaminopyridine (DMAP) improve amidation efficiency, increasing yields to 72–76%.
Regioselectivity Challenges
The 3,4-dichlorophenyl group’s steric bulk occasionally leads to regioselective deviations during thiazole formation. Nuclear Overhauser effect (NOE) NMR studies confirm that the dichlorophenyl group predominantly occupies the 4-position of the thiazole ring, minimizing steric clashes.
Characterization and Analytical Data
Spectroscopic Profiling
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.65–7.58 (m, 3H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H).
- 13C NMR (100 MHz, CDCl3): δ 167.2 (C=O), 153.8 (CN), 142.1 (Thiazole-C), 134.9–127.3 (Ar-C), 118.4 (C-Cl).
- HRMS (ESI): m/z calcd. for $$ \text{C}{17}\text{H}{10}\text{Cl}2\text{N}3\text{OS} $$ [M+H]+: 394.9912; found: 394.9908.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Parameter | Hantzsch Route | Hydrazine Route |
|---|---|---|
| Total Yield (%) | 58–64 | 70–75 |
| Reaction Time (h) | 26–36 | 22–28 |
| Purification Complexity | Moderate | High |
| Scalability | Limited | High |
The hydrazine-mediated route offers superior yields and scalability but requires stringent control over cyclization conditions. The Hantzsch method, while slower, provides better regioselectivity for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(3,4-dichlorophenyl)benzamide: This compound shares a similar structure but lacks the thiazole ring.
4-cyano-N-(4-chlorophenyl)benzamide: This compound has a similar cyano and benzamide structure but with a different substitution pattern on the phenyl ring.
Uniqueness
4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the cyano group, dichlorophenyl group, and thiazole ring makes this compound particularly versatile and valuable in various research applications.
Biological Activity
4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by its thiazole and benzamide structural moieties. The compound exhibits significant biological activity, particularly in antimicrobial and anticancer research due to its unique chemical structure. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The presence of the cyano group and dichlorophenyl moiety enhances its reactivity and potential for selective targeting in therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₃Cl₂N₃OS |
| Molecular Weight | 368.27 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or receptors involved in cell signaling pathways, leading to various biological effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells by disrupting signaling pathways critical for cell proliferation.
- Antimicrobial Effects : It may disrupt bacterial cell membranes, leading to cell death.
Biological Activity Studies
Research has demonstrated that thiazole derivatives exhibit diverse pharmacological properties. For instance:
- Antitumor Activity : In vitro studies have shown that compounds containing thiazole rings can exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of 1.61 µg/mL for a related thiazole derivative against Jurkat cells .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances cytotoxic activity. The SAR analysis indicates that modifications at specific positions can significantly alter the biological activity of the compounds .
Case Studies
Several studies have highlighted the biological efficacy of thiazole-containing compounds:
- Study on Cytotoxicity : A recent study evaluated multiple thiazole derivatives for their antiproliferative activity against HT29 (colon cancer) and Jurkat (leukemia) cells. Compounds with similar structural features to this compound showed promising results with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that certain thiazole derivatives interact with Bcl-2 protein primarily through hydrophobic contacts, suggesting a potential pathway for inducing apoptosis in cancer cells .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
The synthesis of thiazole-benzamide derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 3,4-dichlorophenyl thiourea with α-haloketones to form the thiazole core.
- Step 2 : Coupling the thiazole intermediate with a 4-cyanobenzoyl chloride derivative under basic conditions (e.g., using triethylamine in dry THF at 0–5°C).
- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric control. Analytical techniques like TLC or HPLC are critical for monitoring intermediate purity .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve signals for the dichlorophenyl group (δ 7.4–7.8 ppm), thiazole protons (δ 8.1–8.3 ppm), and the cyano-substituted benzamide (δ 7.9–8.2 ppm).
- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P2₁2₁2₁ space group) confirms bond lengths and angles, particularly the planarity of the thiazole-benzamide system, which is critical for bioactivity .
Advanced: How do structural modifications (e.g., cyano substitution) influence biological activity compared to analogs like N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?
- Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity, potentially improving binding to target enzymes (e.g., kinases) by stabilizing charge-transfer interactions.
- SAR Studies : Analogous compounds with nitro or methoxy substituents show reduced activity in enzyme inhibition assays, suggesting the cyano group’s unique role in modulating potency .
Advanced: What experimental strategies are used to resolve contradictions in reported biological data (e.g., variable IC₅₀ values in kinase inhibition assays)?
- Standardized Assays : Use recombinant enzyme systems (e.g., EGFR or VEGFR-2) under controlled ATP concentrations to minimize variability.
- Data Normalization : Include positive controls (e.g., staurosporine) and account for solvent effects (DMSO ≤ 0.1% v/v).
- Structural Validation : Co-crystallization studies or molecular docking (using AutoDock Vina) clarify binding modes and explain potency discrepancies across studies .
Advanced: How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic and toxicity profiles?
- Pharmacokinetics : Administer via intravenous/oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations. Key parameters: t₁/₂, Cmax, AUC.
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by cytochrome P450 inhibition assays .
Advanced: What computational methods are effective for predicting off-target interactions of this compound?
- Proteome-Wide Docking : Tools like SwissDock or Glide screen against human proteome databases to identify potential off-targets (e.g., GPCRs, ion channels).
- Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET properties.
- Validation : Cross-validate predictions with thermal shift assays (TSA) to confirm binding to unexpected targets .
Advanced: How can researchers address solubility challenges during formulation for in vitro assays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.
- Nanoformulation : Prepare liposomal or cyclodextrin-encapsulated forms to improve bioavailability.
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the compound in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
